

YL-939: Application Notes and Protocols for a Novel Ferroptosis Inhibitor

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Compound of Interest		
Compound Name:	YL-939	
Cat. No.:	B10857255	Get Quote

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Introduction

YL-939 is a potent and specific, non-classical inhibitor of ferroptosis, a form of regulated cell death driven by iron-dependent lipid peroxidation. Unlike traditional ferroptosis inhibitors that act as antioxidants or iron chelators, **YL-939** functions through a distinct mechanism by targeting Prohibitin 2 (PHB2). The binding of **YL-939** to PHB2 promotes the expression of ferritin, an iron storage protein. This leads to a reduction in the intracellular labile iron pool, thereby decreasing cellular susceptibility to ferroptosis. These application notes provide detailed protocols for the use of **YL-939** in cell-based assays and offer guidance on its solubility and handling.

Physicochemical Properties

Property	Value
Molecular Formula	C25H26N6O
Molecular Weight	426.52 g/mol
CAS Number	3023925-68-7
Appearance	To be determined
Purity	>98%



Solubility

Quantitative solubility data for **YL-939** in common laboratory solvents is not extensively documented. However, based on its use in various cell-based assays, it is known to be soluble in dimethyl sulfoxide (DMSO) and can be further diluted in aqueous cell culture media.

Table 1: Qualitative Solubility of YL-939

Solvent	Solubility	Notes
DMSO	Soluble	Recommended for preparing high-concentration stock solutions.
Aqueous Buffers/Media	Sparingly Soluble	Dilute DMSO stock solution in aqueous buffers for final working concentrations. Avoid preparing high-concentration stock solutions directly in aqueous buffers.

For optimal results, it is recommended to prepare a concentrated stock solution in high-quality, anhydrous DMSO.

Storage and Handling

- Solid Compound: Store at -20°C for long-term storage (months to years) or at 0-4°C for short-term storage (days to weeks). The compound should be kept in a dry and dark environment.[1]
- Stock Solutions: Store DMSO stock solutions at -20°C for long-term storage or at 0-4°C for short-term use.[1] It is recommended to aliquot the stock solution to avoid repeated freezethaw cycles.

Mechanism of Action

YL-939 inhibits ferroptosis through a novel mechanism that does not involve direct antioxidant activity or iron chelation.[2][3]



- Target Binding: YL-939 directly binds to Prohibitin 2 (PHB2).[2][3]
- Ferritin Upregulation: The YL-939/PHB2 complex promotes the expression of ferritin, the primary intracellular iron storage protein.[2][3]
- Iron Sequestration: Increased ferritin levels lead to the sequestration of intracellular labile iron.
- Ferroptosis Inhibition: By reducing the availability of free iron, YL-939 prevents the irondependent lipid peroxidation that is characteristic of ferroptosis.



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YL-939 Signaling Pathway

Experimental Protocols Protocol 1: Preparation of YL-939 Stock Solution

This protocol describes the preparation of a 10 mM stock solution of YL-939 in DMSO.

Materials:

- YL-939 powder
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes

Procedure:

- Equilibrate the YL-939 vial to room temperature before opening.
- Weigh the required amount of YL-939 powder. For example, to prepare 1 mL of a 10 mM stock solution, use 4.27 mg of YL-939 (Molecular Weight = 426.52 g/mol).

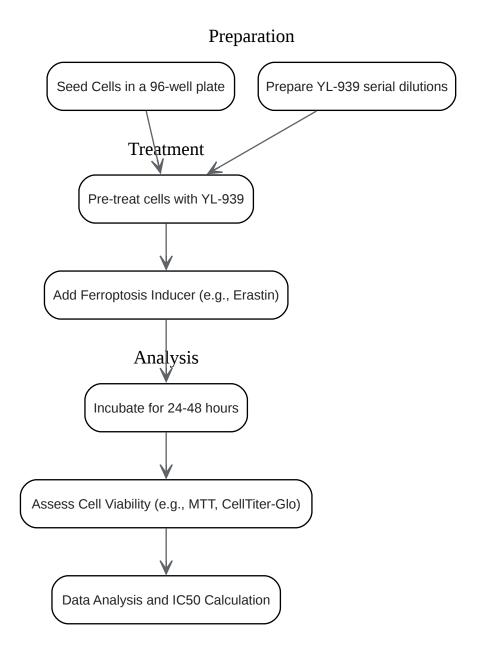


- Add the appropriate volume of DMSO to the vial.
- Vortex or sonicate the solution until the YL-939 is completely dissolved. Gentle warming may be applied if necessary.
- Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
- Store the aliquots at -20°C.

Protocol 2: In Vitro Ferroptosis Inhibition Assay

This protocol provides a general workflow for assessing the ferroptosis-inhibiting activity of **YL-939** in a cell-based assay.





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Workflow for Ferroptosis Inhibition Assay

Materials:

- Cancer cell line susceptible to ferroptosis (e.g., HT-1080, ES-2)
- Complete cell culture medium



- YL-939 stock solution (10 mM in DMSO)
- Ferroptosis inducer (e.g., Erastin, RSL3)
- 96-well cell culture plates
- Cell viability assay reagent (e.g., MTT, CellTiter-Glo®)
- Phosphate-buffered saline (PBS)

Procedure:

- · Cell Seeding:
 - Trypsinize and count the cells.
 - \circ Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 μL of complete medium.
 - Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
- Compound Preparation and Treatment:
 - Prepare serial dilutions of YL-939 from the 10 mM stock solution in complete medium. A typical final concentration range to test is 0.01 μM to 10 μM.
 - $\circ\,$ Prepare a solution of the ferroptosis inducer at the desired final concentration (e.g., 10 μM Erastin).
 - Carefully remove the medium from the wells.
 - Add 100 μL of the medium containing the different concentrations of YL-939 to the respective wells. Include a vehicle control (DMSO at the same final concentration as the highest YL-939 concentration).
 - Pre-incubate the cells with YL-939 for 1-2 hours.



- · Induction of Ferroptosis:
 - Add the ferroptosis inducer to all wells except for the untreated control wells.
- Incubation:
 - Incubate the plate for 24-48 hours at 37°C in a humidified 5% CO₂ incubator.
- Assessment of Cell Viability:
 - After the incubation period, measure cell viability using a standard method such as the MTT or CellTiter-Glo® assay, following the manufacturer's instructions.
- Data Analysis:
 - Calculate the percentage of cell viability for each treatment condition relative to the untreated control.
 - Plot the cell viability against the log concentration of **YL-939** to determine the half-maximal effective concentration (EC₅₀). **YL-939** has been shown to protect various cell lines from erastin-induced ferroptosis with EC₅₀ values in the range of 0.14 μM to 0.25 μM.[4]

Troubleshooting



Problem	Possible Cause	Solution
Precipitation of YL-939 in aqueous solution	Exceeded solubility limit.	Prepare a higher concentration stock solution in DMSO and dilute it further in the final aqueous medium. Ensure the final DMSO concentration is low and consistent across all experimental conditions.
No inhibition of ferroptosis observed	Inappropriate cell line; incorrect concentration of inducer or inhibitor.	Use a cell line known to be sensitive to the chosen ferroptosis inducer. Optimize the concentration of the ferroptosis inducer to achieve approximately 50% cell death. Test a wider concentration range of YL-939.
High background in cell viability assay	Contamination; incorrect assay procedure.	Ensure aseptic techniques are followed. Carefully follow the manufacturer's protocol for the cell viability assay.

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